3,5-dimethoxy-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide
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Overview
Description
3,5-dimethoxy-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a triazolo-thiadiazole moiety, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethoxy-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide involves multiple steps. One common synthetic route starts with the preparation of the triazolo-thiadiazole core. This can be achieved by reacting 3-methyl-1,2,4-triazole with appropriate thiadiazole precursors under reflux conditions in the presence of a catalytic amount of piperidine . The resulting intermediate is then coupled with 4-(bromomethyl)benzylamine to form the desired benzyl derivative . Finally, the benzyl derivative is reacted with 3,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to yield the target compound .
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3,5-dimethoxy-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or aryl halides in the presence of a base such as potassium carbonate.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted benzamides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3,5-dimethoxy-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide has a wide range of scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial and anticancer agent due to its ability to disrupt cellular processes
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3,5-dimethoxy-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide involves its interaction with specific molecular targets. The triazolo-thiadiazole moiety is known to interact with DNA and proteins, disrupting their normal functions . This interaction can lead to the inhibition of enzyme activity, induction of apoptosis in cancer cells, and disruption of microbial cell walls . The compound’s ability to form hydrogen bonds and π-π interactions with target molecules is crucial for its biological activity .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure and exhibit comparable biological activities.
1,3,4-Thiadiazole Derivatives: These derivatives are known for their antimicrobial and anticancer properties.
Indole Derivatives: Compounds such as N-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl derivatives have shown similar biological activities.
Uniqueness
3,5-dimethoxy-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide stands out due to its unique combination of the triazolo-thiadiazole moiety with the benzamide structure. This combination enhances its ability to interact with a wide range of biological targets, making it a versatile compound for various applications .
Properties
Molecular Formula |
C20H19N5O3S |
---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
3,5-dimethoxy-N-[[4-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]benzamide |
InChI |
InChI=1S/C20H19N5O3S/c1-12-22-23-20-25(12)24-19(29-20)14-6-4-13(5-7-14)11-21-18(26)15-8-16(27-2)10-17(9-15)28-3/h4-10H,11H2,1-3H3,(H,21,26) |
InChI Key |
KKTJLUWIJNRVAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNC(=O)C4=CC(=CC(=C4)OC)OC |
Origin of Product |
United States |
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